
N-(2-bromopropyl)aniline;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromopropyl)aniline;hydrobromide is an organic compound that belongs to the class of brominated anilines. It is characterized by the presence of a bromine atom attached to the second carbon of a propyl chain, which is further connected to an aniline group. The compound is typically found in its hydrobromide salt form, which enhances its stability and solubility in various solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopropyl)aniline;hydrobromide can be achieved through several methods. One common approach involves the bromination of N-propylaniline. The reaction typically employs hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of electrochemical methods for bromination has also been explored to minimize waste and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromopropyl)aniline;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of N-(2-propyl)aniline.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include substituted anilines, N-oxides, and reduced aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-bromopropyl)aniline;hydrobromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(2-bromopropyl)aniline;hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propyl chain and aniline group contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloropropyl)aniline;hydrochloride
- N-(2-iodopropyl)aniline;hydroiodide
- N-(2-fluoropropyl)aniline;hydrofluoride
Uniqueness
N-(2-bromopropyl)aniline;hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .
Eigenschaften
CAS-Nummer |
89036-60-2 |
|---|---|
Molekularformel |
C9H13Br2N |
Molekulargewicht |
295.01 g/mol |
IUPAC-Name |
N-(2-bromopropyl)aniline;hydrobromide |
InChI |
InChI=1S/C9H12BrN.BrH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3;1H |
InChI-Schlüssel |
OLGMSSGBGJMRSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=CC=CC=C1)Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)

![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
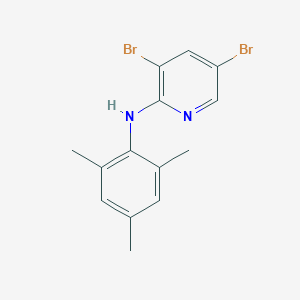
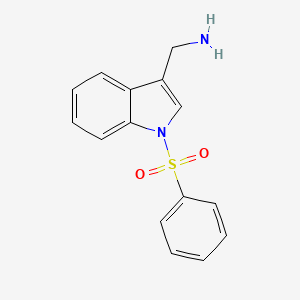
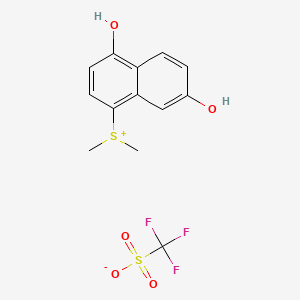
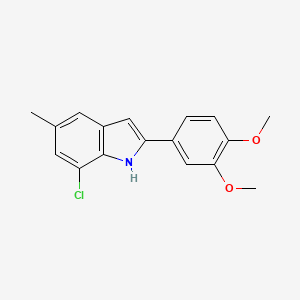

![2-(4-ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B14124291.png)
![3-(4-fluorophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide](/img/structure/B14124292.png)

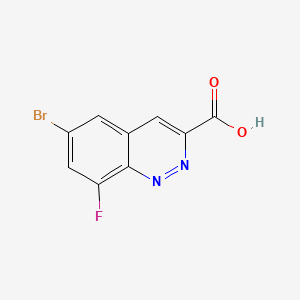
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14124307.png)
![2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)
